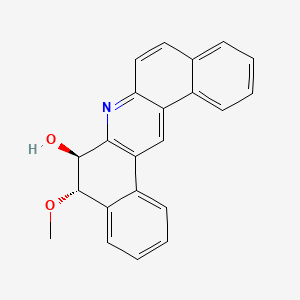![molecular formula C11H12F3NO2 B14299900 Propyl [4-(trifluoromethyl)phenyl]carbamate CAS No. 121433-19-0](/img/no-structure.png)
Propyl [4-(trifluoromethyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl [4-(trifluoromethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates It features a propyl group attached to a phenyl ring substituted with a trifluoromethyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propyl [4-(trifluoromethyl)phenyl]carbamate can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with propanol under controlled conditions. This reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl [4-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate and amine derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Propyl [4-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products due to its stability and reactivity
Wirkmechanismus
The mechanism of action of propyl [4-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(trifluoromethyl)phenyl isocyanate
- 4-(trifluoromethyl)phenyl carbamate
- Propyl carbamate
Uniqueness
Propyl [4-(trifluoromethyl)phenyl]carbamate is unique due to the presence of both a propyl group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .
Eigenschaften
| 121433-19-0 | |
Molekularformel |
C11H12F3NO2 |
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
propyl N-[4-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C11H12F3NO2/c1-2-7-17-10(16)15-9-5-3-8(4-6-9)11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) |
InChI-Schlüssel |
RCNRGKSXVMLAIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)NC1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


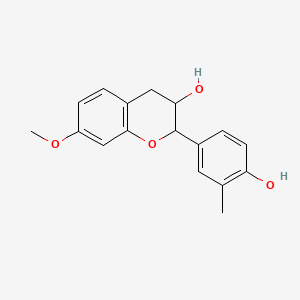
![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)
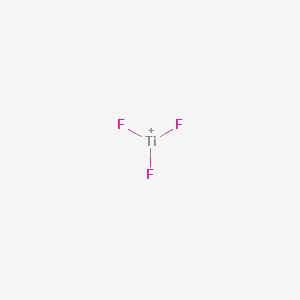
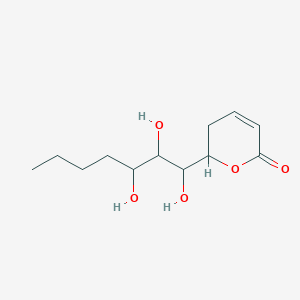
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
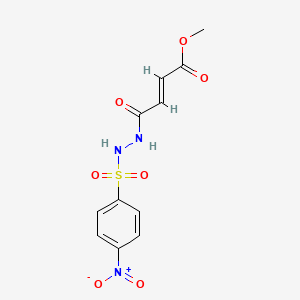
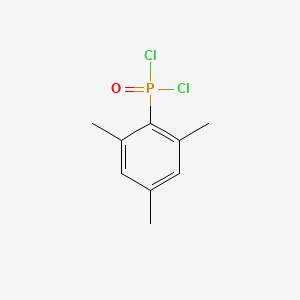
![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)
